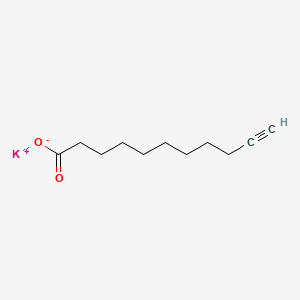
Potassium;undec-10-ynoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium;undec-10-ynoate is a derivative of 10-Undecynoic acid, an acetylenic fatty acid. This compound is known for its unique structure, which includes a terminal alkyne group. It has various applications in scientific research and industry due to its reactivity and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Potassium;undec-10-ynoate can be synthesized through the neutralization of 10-Undecynoic acid with potassium hydroxide. The reaction typically involves dissolving 10-Undecynoic acid in a suitable solvent, such as ethanol or water, and then adding an equimolar amount of potassium hydroxide. The mixture is stirred until the reaction is complete, and the solvent is then evaporated to obtain the potassium salt.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or other suitable methods.
Analyse Des Réactions Chimiques
Types of Reactions
Potassium;undec-10-ynoate undergoes various chemical reactions, including:
Oxidation: The terminal alkyne group can be oxidized to form carboxylic acids or other oxygenated derivatives.
Reduction: The alkyne group can be reduced to form alkenes or alkanes.
Substitution: The terminal hydrogen of the alkyne group can be substituted with various functional groups through reactions with halogens or other reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is commonly employed.
Substitution: Halogenation reactions often use bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Alkenes or alkanes.
Substitution: Halogenated derivatives or other substituted compounds.
Applications De Recherche Scientifique
Potassium;undec-10-ynoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in click chemistry.
Biology: Employed in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the synthesis of polymers, coatings, and other materials.
Mécanisme D'action
The mechanism of action of Potassium;undec-10-ynoate involves its interaction with various molecular targets. The terminal alkyne group can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition or modification of their activity. This property is particularly useful in the study of enzyme mechanisms and the development of enzyme inhibitors.
Comparaison Avec Des Composés Similaires
Similar Compounds
10-Undecenoic acid: Similar in structure but lacks the terminal alkyne group.
Lauric acid: A saturated fatty acid with a similar carbon chain length but no alkyne group.
10-Undecynoic acid: The parent compound of Potassium;undec-10-ynoate.
Uniqueness
This compound is unique due to its terminal alkyne group, which imparts distinct reactivity and biological properties. This makes it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
155656-79-4 |
|---|---|
Formule moléculaire |
C11H17KO2 |
Poids moléculaire |
220.353 |
Nom IUPAC |
potassium;undec-10-ynoate |
InChI |
InChI=1S/C11H18O2.K/c1-2-3-4-5-6-7-8-9-10-11(12)13;/h1H,3-10H2,(H,12,13);/q;+1/p-1 |
Clé InChI |
LHYHOKGFFLYVGB-UHFFFAOYSA-M |
SMILES |
C#CCCCCCCCCC(=O)[O-].[K+] |
Synonymes |
10-Undecynoic acid potassium salt |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















